2-methoxy-6-[(E)-(2-{[2-(1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 4-methylbenzenesulfonate
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Overview
Description
2-methoxy-6-[(E)-(2-{[2-(1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 4-methylbenzenesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxy, pyrrole, and sulfonate groups, which contribute to its diverse chemical reactivity and functionality.
Preparation Methods
The synthesis of 2-methoxy-6-[(E)-(2-{[2-(1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 4-methylbenzenesulfonate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-methoxybenzaldehyde with hydrazine derivatives to form hydrazones, followed by further reactions with pyrrole-containing compounds and sulfonation to introduce the sulfonate group. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the hydrazone moiety can be reduced to form hydrazines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methoxy-6-[(E)-(2-{[2-(1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of sensors and materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity. The presence of the pyrrole and sulfonate groups allows it to form strong interactions with proteins and other biomolecules, potentially disrupting their normal function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds include:
2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: Shares the methoxy and aromatic groups but lacks the pyrrole and sulfonate functionalities.
2-methoxy-6-{(E)-[(3-nitrobenzoyl)hydrazono]methyl}phenyl 4-methylbenzenesulfonate: Similar structure with a nitro group instead of the pyrrole moiety
Properties
Molecular Formula |
C26H23N3O5S |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
[2-methoxy-6-[(E)-[(2-pyrrol-1-ylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C26H23N3O5S/c1-19-12-14-21(15-13-19)35(31,32)34-25-20(8-7-11-24(25)33-2)18-27-28-26(30)22-9-3-4-10-23(22)29-16-5-6-17-29/h3-18H,1-2H3,(H,28,30)/b27-18+ |
InChI Key |
FREVHMKHQWAWBQ-OVVQPSECSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)/C=N/NC(=O)C3=CC=CC=C3N4C=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)C=NNC(=O)C3=CC=CC=C3N4C=CC=C4 |
Origin of Product |
United States |
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